molecular formula C12H10N6O3S B12168768 Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12168768
M. Wt: 318.31 g/mol
InChI Key: LOLRCTRXTWOPGQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound combining a thiazole core with a tetrazolo[1,5-a]pyridine substituent. The thiazole ring is substituted at the 2-position with a tetrazolo-pyridine carbonylamino group and at the 5-position with a methyl ester. The tetrazolo-pyridine moiety introduces nitrogen-rich heterocyclic complexity, which may enhance binding affinity in biological systems .

Properties

Molecular Formula

C12H10N6O3S

Molecular Weight

318.31 g/mol

IUPAC Name

methyl 4-methyl-2-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10N6O3S/c1-6-9(11(20)21-2)22-12(13-6)14-10(19)7-3-4-18-8(5-7)15-16-17-18/h3-5H,1-2H3,(H,13,14,19)

InChI Key

LOLRCTRXTWOPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=NN=NN3C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method involves the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate . The reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is primarily investigated for its bioactive properties. Its structural components suggest potential activity against various diseases.

Antithrombotic Activity

One of the significant applications of this compound is its potential as an antithrombotic agent. Research indicates that derivatives with similar thiazole and tetrazole functionalities exhibit inhibition of activated coagulation factor X (FXa), which is crucial in thrombus formation. A patent describes processes for producing related compounds that demonstrate this inhibitory effect, suggesting a pathway for developing therapeutic agents for thrombotic diseases .

Antidiabetic Properties

Emerging studies on thiazole derivatives indicate their protective effects against diabetes mellitus (DM). For instance, a related thiazole compound has been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic models. The pharmacological effects include reducing serum glucose levels and improving lipid profiles through antioxidant and anti-inflammatory mechanisms . This positions this compound as a candidate for further exploration in diabetes treatment.

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Research into similar compounds has shown that variations in substituents can significantly affect their potency against specific targets.

Inhibitory Activity Against Mycobacterium tuberculosis

Thiazole derivatives have been identified as promising candidates against Mycobacterium tuberculosis. A study highlighted the effectiveness of thiazole-based compounds with carboxylic acid moieties in inhibiting bacterial growth, suggesting that this compound could be developed into an anti-tubercular agent due to its structural similarities to effective inhibitors .

Data Tables and Case Studies

Compound Target Activity Reference
Methyl 4-methyl-2-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylateFXaAntithromboticPatent US8058440B2
Related Thiazole DerivativeInsulin SensitivityAmeliorates HyperglycemiaPubMed
Thiazole Derivative with Carboxylic AcidMycobacterium tuberculosisInhibitory ActivityPLOS ONE

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-Carboxamides

These analogs (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) share the thiazole core and 4-methyl substituent but differ in the 2-position group (pyridinyl vs. tetrazolo-pyridine). Biological assays indicate that pyridinyl derivatives exhibit moderate kinase inhibition (IC₅₀ ~1–10 µM), whereas the tetrazolo-pyridine group in the target compound may enhance selectivity due to increased hydrogen-bonding capacity .

Key Differences:

Property Target Compound Pyridinyl Thiazole Analogs
2-Position Substituent Tetrazolo-pyridine carbonylamino 4-Pyridinyl
Ester Group Methyl ester (higher lipophilicity) Ethyl ester (lower metabolic stability)
Bioactivity Enhanced selectivity (hypothesized) Broad-spectrum kinase inhibition

Thiadiazolo-Pyrimidine Derivatives

Compounds like 7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine feature a fused thiadiazole-pyrimidine core instead of a thiazole. These molecules lack the tetrazolo-pyridine moiety but share carboxamide functionalization.

Structural Contrast:

  • Core Heterocycle: Thiazole (target) vs. Thiadiazolo-pyrimidine (analogs).
  • Bioactivity: Thiadiazolo-pyrimidines show antiviral activity (EC₅₀ ~5–20 µM), while the target compound’s tetrazolo-pyridine group may target inflammatory pathways .

Complex Amides and Ureas

Compounds such as 6-methyl-imidazo[2,1-b]thiazole-5-carboxylic acid amides (e.g., 1097258-17-7) share the thiazole-carboxylic acid backbone but incorporate bicyclic amine substituents. These analogs demonstrate higher molecular weights (>500 Da) and improved solubility in polar solvents (e.g., DMSO) compared to the target compound (~350 Da), which may limit their blood-brain barrier penetration .

Pharmacokinetic Comparison:

Parameter Target Compound Imidazo-Thiazole Amides
Molecular Weight ~350 Da >500 Da
Solubility Moderate (DMSO >10 mM) High (DMSO >50 mM)
Metabolic Stability Likely high (methyl ester) Variable (amide hydrolysis risk)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis involves coupling tetrazolo-pyridine carbonyl chloride with a methyl 4-methylthiazole-5-carboxylate precursor, a route more complex than pyridinyl thiazole analogs due to the tetrazolo group’s sensitivity to reaction conditions .

Biological Activity

Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a tetrazole moiety, and a pyridine derivative, which contribute to its biological properties. The structural formula can be represented as follows:

Molecular Formula C12H12N6O2S\text{Molecular Formula }C_{12}H_{12}N_{6}O_{2}S

Key Features:

  • Thiazole Ring: Known for antimicrobial and anticancer properties.
  • Tetrazole Moiety: Mimics carboxylic acids, facilitating enzyme binding and inhibition.
  • Pyridine Derivative: Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The tetrazole ring can bind to enzymes, inhibiting their activity. This is particularly relevant in pathways involving metabolic enzymes or those linked to cancer progression.
  • Receptor Modulation: The compound may modulate receptor functions, influencing various signaling pathways that lead to therapeutic effects such as anti-inflammatory or anticancer activities .

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer activities against various cell lines:

  • Cytotoxicity Assays: Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Structure-Activity Relationship (SAR): The presence of electronegative groups and specific substitutions on the thiazole ring significantly enhance cytotoxicity. For instance, modifications that increase hydrophobic interactions or hydrogen bonding capabilities tend to improve efficacy against cancer cells .

Antimicrobial Activity

The thiazole component has been associated with notable antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for survival .

Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of synthesized tetrazolopyrimidine derivatives on several human cancer cell lines. The results indicated that compounds bearing the tetrazole moiety exhibited significant anticancer activity compared to standard treatments like doxorubicin. Notably, one derivative showed an IC50 value of 0.5 µM against MCF-7 cells, highlighting the potential of these compounds in cancer therapy .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives containing the thiazole ring were tested against Gram-positive and Gram-negative bacteria. Results showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

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